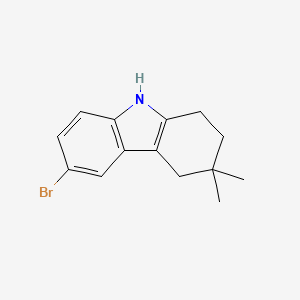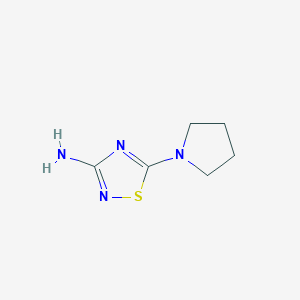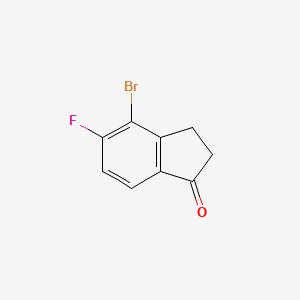
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
説明
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrFO. It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” consists of a five-membered ring fused to a six-membered ring, with bromine and fluorine substituents at the 4 and 5 positions, respectively .Physical And Chemical Properties Analysis
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.科学的研究の応用
Antiviral Research
The indole scaffold, to which “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” belongs, has shown promise in antiviral research. Derivatives of indole have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of halogen atoms, such as bromine and fluorine, in the compound could potentially enhance its antiviral capabilities by increasing its binding affinity to viral proteins.
Anti-inflammatory and Analgesic Applications
Indole derivatives have also been explored for their anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated activities comparable to established drugs like indomethacin and celecoxib, with the added benefit of a lower ulcerogenic index . “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” could be a candidate for the development of new anti-inflammatory agents with reduced side effects.
Anticancer Potential
Research into indole derivatives has uncovered their potential in anticancer therapy. The structural features of “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” may allow it to interact with cancer cell pathways, leading to the development of novel anticancer agents. For instance, certain indole-based compounds have been used in the preparation of treatments for hyperproliferative diseases, particularly cancer .
Development of Imaging Agents
The introduction of fluorine atoms into organic compounds has been a significant area of research for the development of imaging agents. Fluorinated compounds, such as “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one,” are of interest due to their potential as imaging agents in medical diagnostics . The compound could be used to create radiolabeled tracers for positron emission tomography (PET) scans.
Antimicrobial Activity
Indole derivatives have been recognized for their broad-spectrum antimicrobial activity. The structural modification of indole compounds, including halogenation, has been shown to enhance their microbial inhibition properties. “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” could serve as a lead compound for the synthesis of new antimicrobial agents .
特性
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
935681-01-9 | |
| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


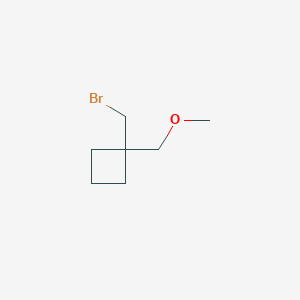
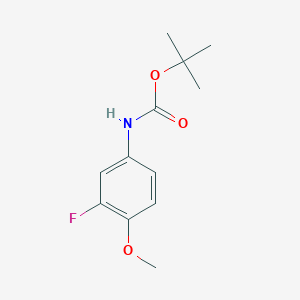
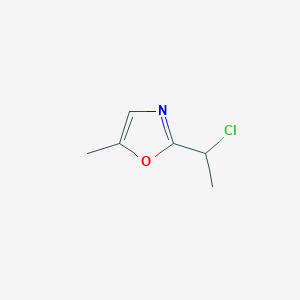
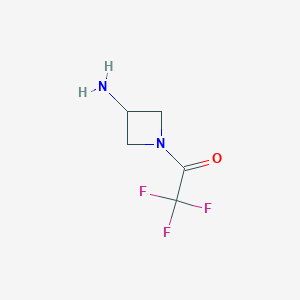
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
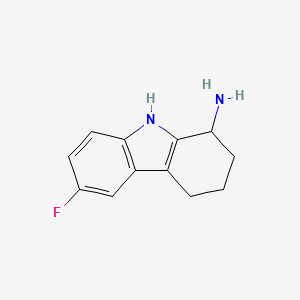
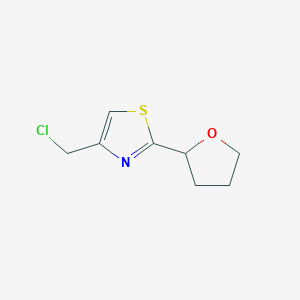
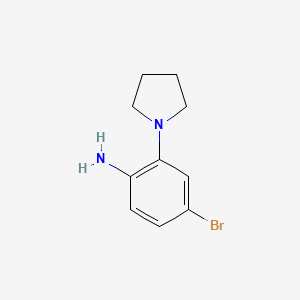
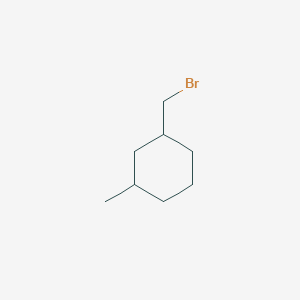
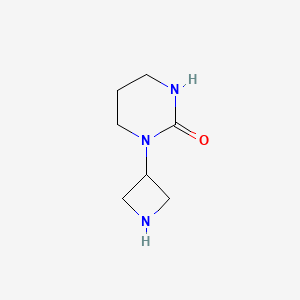
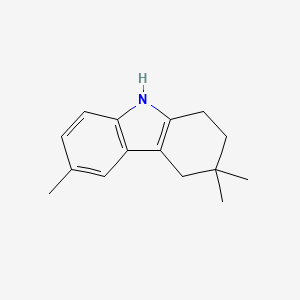
amine](/img/structure/B1376191.png)
